molecular formula C24H26ClN5O3 B3414899 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 946383-83-1

2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

Numéro de catalogue: B3414899
Numéro CAS: 946383-83-1
Poids moléculaire: 467.9 g/mol
Clé InChI: ADAVGGWINNSRRV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is a high-purity chemical compound intended for research and development applications. This molecule features a complex structure that includes a piperazine ring, a pyrimidine ring, and methoxyphenyl groups, a architecture often explored in medicinal chemistry for its potential to interact with biological targets . Compounds with this piperazine-linked benzoyl and heteroaromatic amine structure are frequently investigated as key intermediates or building blocks in the synthesis of novel pharmaceutical candidates . The presence of the chlorinated methoxybenzoyl group is a notable structural motif found in various biologically active molecules . Researchers value this compound for its potential application in developing and studying enzyme inhibitors, particularly in kinase and receptor research, where similar compounds have shown utility . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. All information is provided for research purposes.

Propriétés

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[4-(4-methoxyanilino)-6-methylpyrimidin-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3/c1-16-14-22(27-18-5-7-19(32-2)8-6-18)28-24(26-16)30-12-10-29(11-13-30)23(31)20-15-17(25)4-9-21(20)33-3/h4-9,14-15H,10-13H2,1-3H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAVGGWINNSRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine , with CAS number 946383-83-1 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including enzyme inhibition, anticancer activity, and antibacterial effects, supported by relevant data and case studies.

PropertyValue
Molecular FormulaC24_{24}H26_{26}ClN5_{5}O3_{3}
Molecular Weight467.9 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, particularly enzymes involved in inflammatory processes. The compound's structure suggests that it may inhibit myeloperoxidase (MPO), an enzyme implicated in several autoimmune and inflammatory disorders. Research indicates that MPO inhibitors can potentially mitigate conditions such as vasculitis and cardiovascular diseases .

1. Enzyme Inhibition

Studies have shown that derivatives related to this compound exhibit significant inhibition of myeloperoxidase (MPO). For instance, similar compounds demonstrated a time-dependent irreversible inhibition of MPO activity, suggesting a robust mechanism for therapeutic intervention in inflammatory diseases .

2. Anticancer Activity

The compound's structural modifications have been explored for their antiproliferative effects against various cancer cell lines. A related study indicated that modifications in the methoxybenzoyl group enhanced the anticancer potency, improving activities from micromolar to nanomolar ranges against melanoma and prostate cancer cells . The mechanism of action appears to involve the disruption of tubulin polymerization, a critical process for cancer cell division.

3. Antibacterial Effects

The antibacterial properties of compounds similar to this one were assessed against various bacterial strains. Compounds with similar structural features exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis, highlighting the potential for developing new antibacterial agents based on this scaffold .

Case Studies

Case Study 1: MPO Inhibition
A study conducted on cynomolgus monkeys evaluated the pharmacokinetics and safety profile of a related compound, demonstrating substantial inhibition of plasma MPO activity upon oral administration. This finding supports the potential clinical application of MPO inhibitors in treating inflammatory conditions .

Case Study 2: Anticancer Efficacy
In a preclinical trial, a series of derivatives based on the methoxybenzoyl structure were tested against prostate cancer cells. The results showed significant reductions in cell viability at low concentrations, underscoring the importance of structural optimization in enhancing biological activity .

Comparaison Avec Des Composés Similaires

G868-1212: 2-[4-(4-Ethoxy-3,5-Dimethylbenzenesulfonyl)piperazin-1-yl]-N-(4-Methoxyphenyl)-6-Methylpyrimidin-4-amine

  • Structural Differences : Replaces the 5-chloro-2-methoxybenzoyl group with a 4-ethoxy-3,5-dimethylbenzenesulfonyl moiety.
  • Pharmacological Implications: Sulfonyl groups enhance metabolic stability and may alter target selectivity compared to benzoyl derivatives.
  • Synthesis : Available commercially via ChemDiv, indicating established synthetic protocols .

6-Chloro-2-(4-Ethoxycarbonylpiperazino)-N-(2,4-Difluorobenzyl)pyrimidin-4-amine (4c)

  • Structural Differences : Substitutes the 4-methoxyphenylamine with a 2,4-difluorobenzyl group and adds an ethoxycarbonyl group to piperazine.
  • Physicochemical Properties : Lower molecular weight (412.4 g/mol) and logP (predicted ~3.2) compared to the target compound, suggesting improved membrane permeability. NMR data (δ 7.30 ppm for aromatic protons) confirm structural integrity .

Quinoline-Piperazine Derivatives (C1–C7 Series)

These compounds, such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1), feature a quinoline core instead of pyrimidine. Key differences include:

  • Bioactivity: Quinoline derivatives often exhibit anticancer or antimicrobial activity. For example, compound C3 (4-chlorophenyl substituent) showed enhanced cytotoxicity in preliminary screens compared to methoxy-substituted analogs .
  • Synthetic Yields : C1–C7 were synthesized in 65–85% yields via nucleophilic substitution, comparable to pyrimidine-piperazine hybrids .

Dopamine D4 Receptor Antagonists

S 18126 and L 745,870

  • Structural Overlap : Both contain piperazine and aromatic groups but lack the pyrimidine core.
  • Pharmacological Data : S 18126 showed high D4 receptor affinity (Ki = 2.4 nM) and >100-fold selectivity over D2/D3 receptors. This highlights the role of piperazine in receptor binding, though the pyrimidine moiety in the target compound may confer distinct interactions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) logP (Predicted) Reference
Target Compound Pyrimidine 5-Chloro-2-methoxybenzoyl, 4-methoxyphenyl 492.96 ~3.8
G868-1212 Pyrimidine 4-Ethoxy-3,5-dimethylbenzenesulfonyl 511.64 ~4.2
4c (Difluorobenzyl derivative) Pyrimidine 2,4-Difluorobenzyl, ethoxycarbonyl 412.40 ~3.2
C3 (Quinoline derivative) Quinoline 4-Chlorophenyl 467.32 ~4.5

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely parallels methods for G868-1212 (piperazine coupling via nucleophilic substitution) and C1–C7 (amide bond formation) .
  • Biological Potential: While direct data are lacking, structural analogs like S 18126 and quinoline derivatives suggest possible activity in CNS disorders or oncology. The 4-methoxyphenyl group may enhance blood-brain barrier penetration .
  • Optimization Opportunities : Introducing sulfonyl groups (as in G868-1212) or halogenated aryl amines (as in 4c) could improve metabolic stability or target affinity .

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for preparing this compound?

Answer:
The synthesis typically involves sequential coupling of the pyrimidine core with the 5-chloro-2-methoxybenzoyl-piperazine and 4-methoxyphenylamine moieties. Key steps include:

  • Nucleophilic aromatic substitution for attaching the piperazine group to the pyrimidine ring under anhydrous conditions (e.g., DMF as solvent, 80–100°C).
  • Buchwald-Hartwig amination or Ullmann coupling for introducing the 4-methoxyphenylamine group, often requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
  • Purification via column chromatography or recrystallization to isolate the final product. Reaction yields depend on strict control of temperature, solvent polarity, and catalyst loading .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its conformation?

Answer:
Structural validation employs:

  • X-ray crystallography to resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds stabilizing the piperazine-pyrimidine conformation) and dihedral angles between aromatic rings (e.g., 12–86° deviations between pyrimidine and methoxyphenyl planes) .
  • NMR spectroscopy (¹H, ¹³C, 2D COSY/HSQC) to confirm substituent positions, particularly distinguishing methoxy and chloro groups.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification .

Advanced: What computational strategies can predict the compound's binding affinity to biological targets, and how do they integrate with experimental validation?

Answer:

  • Quantum chemical calculations (e.g., DFT) model electronic properties and steric interactions at binding sites.
  • Molecular docking (AutoDock, Schrödinger) predicts binding modes to targets like kinases or GPCRs, guided by crystal structure data of homologous proteins.
  • Experimental validation uses surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to measure binding kinetics (e.g., KD, ΔH). Discrepancies between computational and experimental data are resolved by refining force field parameters or assay conditions (e.g., buffer pH, ionic strength) .

Advanced: How can discrepancies in reported biological activity data (e.g., IC50 values) be systematically addressed?

Answer:

  • Cross-assay validation : Compare results from orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts.
  • Standardized protocols : Control variables such as cell line passage number, compound solubility (via DLS measurements), and ATP concentration in kinase assays.
  • Data normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity across labs.
  • Statistical rigor : Apply ANOVA or mixed-effects models to assess inter-study variability .

Advanced: What methodological approaches optimize the compound's pharmacokinetic properties, such as metabolic stability?

Answer:

  • Structural modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.
  • In vitro assays : Liver microsomal stability tests quantify metabolic half-life (t1/2), while CYP450 inhibition screens identify off-target effects.
  • Computational ADMET models : Tools like SwissADME predict logP, bioavailability, and P-glycoprotein efflux to guide synthesis of analogs with improved pharmacokinetics .

Advanced: How do crystallographic data inform the design of analogs with enhanced target selectivity?

Answer:

  • Hydrogen bond networks : Modify substituents (e.g., methoxy to ethoxy) to strengthen interactions with key residues (e.g., backbone carbonyls in ATP-binding pockets).
  • Solvent-accessible surface area (SASA) analysis : Identify regions for hydrophobic substitutions (e.g., methyl groups) to improve binding entropy.
  • Fragment-based drug design : Overlay co-crystal structures with fragment libraries to prioritize functional groups that fill subpockets .

Advanced: What strategies resolve contradictions in cytotoxicity data between in vitro and in vivo models?

Answer:

  • Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma exposure (AUC, Cmax) with tumor growth inhibition in xenografts.
  • Tissue distribution studies : Use LC-MS/MS to quantify compound levels in target vs. off-target organs.
  • Metabolite profiling : Identify active/toxic metabolites via HRMS and test their individual effects in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
Reactant of Route 2
Reactant of Route 2
2-[4-(5-chloro-2-methoxybenzoyl)piperazin-1-yl]-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

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